molecular formula C9H8N2O2 B1404961 3-Methyl-7-azaindole-4-carboxylic acid CAS No. 1363381-21-8

3-Methyl-7-azaindole-4-carboxylic acid

Cat. No.: B1404961
CAS No.: 1363381-21-8
M. Wt: 176.17 g/mol
InChI Key: WJEWWFBHUOCCBF-UHFFFAOYSA-N
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Description

3-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound featuring a 7-azaindole core (a bicyclic structure with nitrogen atoms at positions 1 and 7) substituted with a methyl group at position 3 and a carboxylic acid moiety at position 4.

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEWWFBHUOCCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209213
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-21-8
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Methyl-7-azaindole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 7-azaindole derivatives, which can be achieved through the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This process involves the use of reagents such as sodium borohydride and catalytic hydrogenation

Chemical Reactions Analysis

3-Methyl-7-azaindole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-azaindole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the azaindole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to modulate kinase activity is particularly noteworthy, as it can influence cell proliferation and survival .

Comparison with Similar Compounds

Comparative Structural Analysis

The following table summarizes key structural differences between 3-methyl-7-azaindole-4-carboxylic acid and related azaindole derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
This compound Not specified C₉H₈N₂O₂ Methyl (C3), Carboxylic acid (C4) Electron-withdrawing COOH at C4; methyl enhances lipophilicity
4-Methoxy-7-azaindole-3-carboxylic acid 1190311-20-6 C₉H₈N₂O₃ Methoxy (C4), Carboxylic acid (C3) Methoxy increases electron density; altered acidity at C3
3-Chloro-4-azaindole-7-carboxylic acid 1190312-92-5 C₈H₅ClN₂O₂ Chloro (C3), Carboxylic acid (C7) Chloro substituent enhances electrophilicity; steric hindrance at C3
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ Methyl (C3), Chloro (C7), Carboxylic acid (C2) Non-azaindole core; indole-based analog with distinct reactivity

Key Observations :

  • Substituent Position: The placement of the carboxylic acid group significantly impacts electronic properties.
  • Functional Groups : Chloro substituents (e.g., in 3-chloro-4-azaindole-7-carboxylic acid) introduce electrophilic sites for cross-coupling reactions, whereas methyl groups enhance lipophilicity and metabolic stability .

Comparison of Yields :

  • 7-Azaindoles with electron-donating groups (e.g., methyl) typically achieve higher yields (~70–85%) due to stabilization of intermediates, whereas electron-withdrawing groups (e.g., chloro) may reduce yields to ~50–65% due to steric and electronic challenges .

Physicochemical Properties

Property This compound 4-Methoxy-7-azaindole-3-carboxylic Acid 3-Chloro-4-azaindole-7-carboxylic Acid
Molecular Weight 176.17 g/mol 192.17 g/mol 196.59 g/mol
Aqueous Solubility Moderate (due to COOH) Low (methoxy reduces polarity) Low (chloro increases hydrophobicity)
pKa (COOH) ~2.5–3.0 ~3.0–3.5 ~2.0–2.5

Notes:

  • The carboxylic acid group dominates solubility and acidity, but substituents like methoxy or chloro modulate these properties through inductive effects .

Biological Activity

3-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound belonging to the indole family, characterized by the presence of a nitrogen atom in its structure. This unique feature imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Chemical Formula: C₉H₈N₂O₂
  • CAS Number: 1363381-21-8
  • Molecular Weight: 176.17 g/mol

The compound's structure includes a carboxylic acid group, which enhances its solubility and reactivity compared to other indole derivatives. The methyl group at the 3-position also influences its biological activity.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Binding Affinity: The compound shows high affinity for multiple receptors, which can lead to significant biological effects.
  • Enzyme Inhibition: It has been identified as a potential inhibitor of p38 MAP kinase, a critical enzyme in cell signaling pathways related to inflammation and stress responses.

Research Findings

Research has demonstrated the efficacy of this compound in inhibiting the growth of certain pathogens:

  • Anti-Trypanosomal Activity: A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Compounds derived from this structure were found to inhibit growth significantly, with some derivatives achieving pEC50 values greater than 7.0 .
  • Cytotoxicity Studies: The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, analogs of 3-Methyl-7-azaindole demonstrated selective cytotoxicity against glioma cells, indicating potential applications in cancer therapy .

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
7-Azaindole-3-carboxylic acid Lacks methyl group at the 3-positionReduced potency against targets
4-Methyl-7-azaindole Lacks carboxylic acid groupDifferent solubility and reactivity
Indole-3-carboxylic acid Non-nitrogenous indole derivativeDistinct biological properties

This table illustrates how structural modifications influence the biological activity and chemical reactivity of these compounds.

Case Study: Anti-Trypanosomal Activity

In a high-throughput screening study, several derivatives of 3-Methyl-7-azaindole were evaluated for their anti-trypanosomal properties. The results indicated that:

  • Compounds NEU-1207 and NEU-1208 displayed potent activity against T. brucei with pEC50 values exceeding 7.0.

The study emphasized the importance of maintaining certain structural features for optimal activity while also addressing pharmacokinetic challenges such as blood-brain barrier penetration .

Case Study: Cytotoxic Effects on Glioma Cells

Research into the cytotoxic effects of various azaindole derivatives revealed that:

  • The presence of specific substituents at the 3 and 5 positions was crucial for maintaining potency against glioma cell lines.

The findings suggest that modifications to the azaindole core can significantly influence both solubility and biological efficacy, highlighting the need for careful design in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-7-azaindole-4-carboxylic acid
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3-Methyl-7-azaindole-4-carboxylic acid

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